![molecular formula C13H14N2OS B1274808 2-amino-N-(1-phenylethyl)thiophene-3-carboxamide CAS No. 590357-10-1](/img/structure/B1274808.png)
2-amino-N-(1-phenylethyl)thiophene-3-carboxamide
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Overview
Description
“2-amino-N-(1-phenylethyl)thiophene-3-carboxamide” is a chemical compound with the CAS Number: 590357-10-1 . Its molecular weight is 246.33 . The IUPAC name for this compound is 2-amino-N-(1-phenylethyl)-3-thiophenecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2OS/c1-9(10-5-3-2-4-6-10)15-13(16)11-7-8-17-12(11)14/h2-9H,14H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
- Anticancer Properties : Researchers investigate its potential as an anticancer agent due to its ability to inhibit specific pathways involved in tumor growth .
- Organic Semiconductors : Scientists explore its use in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
Medicinal Chemistry and Drug Development
Materials Science
Pharmacology
Safety and Hazards
The compound is classified as a warning signal word . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(1-phenylethyl)thiophene-3-carboxamide are RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
2-amino-N-(1-phenylethyl)thiophene-3-carboxamide interacts with its targets by binding to the active sites of these proteins . This interaction can lead to changes in the conformation of the proteins, affecting their activity and altering downstream cellular processes .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, it can influence the hormonal control of glucose homeostasis and Wnt signaling . These pathways are critical for maintaining cellular function and homeostasis .
Result of Action
The molecular and cellular effects of 2-amino-N-(1-phenylethyl)thiophene-3-carboxamide’s action are dependent on its interaction with its targets and the subsequent changes in biochemical pathways . These effects can include alterations in glucose homeostasis, changes in Wnt signaling, and regulation of transcription factors and microtubules .
properties
IUPAC Name |
2-amino-N-(1-phenylethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9(10-5-3-2-4-6-10)15-13(16)11-7-8-17-12(11)14/h2-9H,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIQXJAIOMLEHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(SC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239603 |
Source
|
Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1-phenylethyl)thiophene-3-carboxamide | |
CAS RN |
590357-10-1 |
Source
|
Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590357-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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